1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]-
Description
1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoromethyl)-2H-indazol-3-yl]- is a synthetic compound featuring a benzenediol core linked to a substituted indazole moiety. The indazole ring is substituted at the N2 position with a 3-methyl-2-buten-1-yl (isoprenyl) group and at the 7-position with a trifluoromethyl (-CF₃) group.
Properties
Molecular Formula |
C19H17F3N2O2 |
|---|---|
Molecular Weight |
362.3 g/mol |
IUPAC Name |
4-[2-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol |
InChI |
InChI=1S/C19H17F3N2O2/c1-11(2)8-9-24-18(13-7-6-12(25)10-16(13)26)14-4-3-5-15(17(14)23-24)19(20,21)22/h3-8,10,25-26H,9H2,1-2H3 |
InChI Key |
DKFBDLFTKAPOGF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCN1C(=C2C=CC=C(C2=N1)C(F)(F)F)C3=C(C=C(C=C3)O)O)C |
Origin of Product |
United States |
Preparation Methods
Electrophilic Aromatic Substitution
Electrophilic aromatic substitution is a common method employed in the synthesis of this compound due to the presence of electron-donating hydroxyl groups on the benzene ring. The hydroxyl groups enhance nucleophilicity, facilitating substitution reactions at the aromatic positions.
Formation of the Indazole Ring: The synthesis often begins with the formation of the indazole ring through cyclization reactions involving hydrazine derivatives and appropriate carbonyl compounds.
Substitution Reactions: Following indazole formation, electrophilic substitution can occur at the 4-position of the benzenediol. The trifluoromethyl group can be introduced via a nucleophilic substitution or by using trifluoromethylating agents.
Condensation Reactions
Condensation reactions are also crucial in synthesizing this compound. The reaction typically involves:
Aldol Condensation: An initial aldol condensation reaction can be performed using appropriate aldehydes or ketones to form larger intermediates that contain the desired alkenyl side chain.
Final Coupling: The final step often involves coupling these intermediates with the indazole component to yield the target compound.
Reaction Scheme:
$$
\text{Indazole} + \text{Aldehyde/Ketone} \rightarrow \text{Intermediate} \rightarrow \text{Final Product}
$$
Use of Catalysts
Catalysts can significantly enhance reaction efficiency and selectivity during synthesis. Transition metal catalysts or Lewis acids may be employed to facilitate key steps such as:
- Cross-Coupling Reactions: These can be used to form carbon-carbon bonds between aryl halides and alkenes or alkynes, which are critical for constructing the complex structure of the target compound.
Summary of Synthetic Pathways
| Method | Key Features | Applications |
|---|---|---|
| Electrophilic Aromatic Substitution | Utilizes electron-donating groups for substitution | Formation of aromatic systems with desired functional groups |
| Condensation Reactions | Combines smaller units into larger structures | Building complex frameworks essential for biological activity |
| Use of Catalysts | Enhances efficiency and selectivity | Facilitates challenging bond formations |
The biological activity of 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has been explored in various studies, highlighting its potential as an anti-cancer and anti-inflammatory agent. The presence of both hydroxyl and trifluoromethyl groups contributes to its metabolic stability and interaction with biological targets.
Biological Activity
Research indicates that compounds with similar structural features exhibit:
Antioxidant Properties: The benzenediol moiety is known for its antioxidant capabilities.
Anti-Cancer Activity: Preliminary studies suggest that the indazole component may inhibit specific cancer cell lines.
Interaction Studies
Investigations into binding affinities reveal that this compound interacts effectively with various enzymes and receptors, modulating their activity through structural specificity.
Chemical Reactions Analysis
Types of Reactions
1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- undergoes various chemical reactions, including:
Oxidation: The benzenediol core can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form dihydro derivatives using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, and sulfonating agents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated products.
Scientific Research Applications
1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- involves interactions with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s closest structural analogs are indazole-based derivatives sharing the 1,3-benzenediol core and trifluoromethyl substitution but differing in the alkyl/aryl substituent at the indazole N-position. Key comparisons are derived from crystallographic and binding studies of ER ligands () .
Table 1: Structural and Crystallographic Comparison of Analogous Compounds
| Compound ID | Indazole Substituent | Indazole Position (1H/2H) | Resolution (Å) |
|---|---|---|---|
| 4IU7 | 2-Ethyl | 2H | 2.29 |
| 4IUI | 1-Butyl | 1H | 2.30 |
| 4IV2 | 1-(2-Methylpropyl) | 1H | 2.14 |
| 4IV4 | 2-(2-Methylpropyl) | 2H | 2.30 |
| 4IVW | 2-Benzyl | 2H | 2.06 |
| Target | 2-(3-Methyl-2-buten-1-yl) | 2H | N/A* |
*No crystallographic data for the target compound is available in the provided evidence.
Key Observations:
Substituent Effects on Binding and Conformation: Ethyl (4IU7) vs. Isoprenyl (Target): The target’s isoprenyl group introduces a conjugated double bond, increasing rigidity and steric bulk compared to the flexible ethyl chain. This may enhance hydrophobic interactions in receptor pockets but reduce solubility. Benzyl (4IVW): The aromatic benzyl group in 4IVW achieves the highest resolution (2.06 Å), suggesting a stable binding pose, likely due to π-π interactions with ERs. The target’s aliphatic isoprenyl group lacks this aromaticity but may offer improved membrane permeability . Branching (4IV2/4IV4): Branched substituents like 2-methylpropyl (4IV4) exhibit resolution values comparable to linear chains (4IU7), implying similar binding efficiency.
Positional Isomerism (1H vs. 2H-Indazole) :
- Compounds with 1H-indazole substitution (e.g., 4IUI, 4IV2) bind differently than 2H analogs (e.g., 4IV4, target). The 2H configuration aligns the substituent away from the benzenediol core, possibly reducing steric clashes in ER binding pockets .
Trifluoromethyl Group: The -CF₃ group at the 7-position is conserved across all analogs, contributing to electron-withdrawing effects and enhancing metabolic stability. Its role in ER selectivity (e.g., ERα vs.
Biological Activity
1,3-Benzenediol, 4-[2-(3-Methyl-2-buten-1-yl)-7-(trifluoroMethyl)-2H-indazol-3-yl]- is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activities, including antitumor effects, antioxidant properties, and mechanisms of action based on diverse research findings.
- Molecular Formula : C19H17F3N2O2
- Molecular Weight : 362.34 g/mol
- IUPAC Name : 4-[2-(3-methylbut-2-enyl)-7-(trifluoromethyl)indazol-3-yl]benzene-1,3-diol
- InChI Key : DFKXJYQQWHKKOK-UHFFFAOYSA-N
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antitumor Activity
- In Vitro Studies :
- A study demonstrated that derivatives of indazole compounds, including the target compound, showed promising antitumor activity against human B-cell lymphoma cells (Ramos cell line). The tested derivative exhibited an IC50 value lower than that of the FDA-approved drug 5-fluorouracil (5-FU), indicating superior efficacy in inhibiting cancer cell proliferation .
| Compound | IC50 Value (mol/L) |
|---|---|
| 5-Fluorouracil | 36.0 × 10^-6 |
| Indazole Derivative | < 36.0 × 10^-6 |
Antioxidant Activity
- Mechanism of Action :
- The compound's structure allows it to scavenge free radicals effectively. In assays comparing its antioxidant capacity to ascorbic acid, it demonstrated comparable results, suggesting its potential as a natural antioxidant agent .
Cytotoxicity
- Cytotoxic Effects :
Study on Indazole Derivatives
A comprehensive study focused on the synthesis and biological evaluation of indazole derivatives highlighted the importance of substituents on the indazole ring in determining biological activity. The presence of trifluoromethyl and allyl groups was found to enhance the antitumor properties significantly .
Comparative Analysis with Other Compounds
In a comparative study involving various benzenediol derivatives, it was noted that those with additional functional groups, such as trifluoromethyl and alkyl chains, exhibited enhanced biological activities compared to simpler structures .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reaction Type | Conditions | Catalysts/Reagents | Yield/Purity |
|---|---|---|---|---|
| 1 | Cross-coupling | Reflux, 48h | Pd(OAc)₂, PPh₃ | 70-85% |
| 2 | Cyclization | 55°C, Argon | CuI, 2-methyl-3-butyn-2-ol | >90% |
| 3 | Purification | Recrystallization | Ethanol | >98% purity |
Advanced: How can environmental fate studies be designed to assess the ecological impact of this compound?
Methodological Answer:
Environmental fate studies should follow a tiered approach:
Laboratory Analysis :
- Determine physical-chemical properties (logP, solubility, hydrolysis rate) to predict partitioning in water, soil, or biota .
- Use biotic/abiotic transformation assays (e.g., photolysis under UV light or microbial degradation in simulated ecosystems) .
Field Studies :
Q. Key Metrics :
- Bioaccumulation Factor (BAF) : Measure uptake in model organisms (e.g., Daphnia magna).
- Half-life (t½) : Quantify degradation rates under varying pH and temperature.
Basic: Which analytical techniques are suitable for characterizing this compound’s purity and structural integrity?
Methodological Answer:
- Liquid Chromatography-Mass Spectrometry (LCMS) :
- Nuclear Magnetic Resonance (NMR) :
- High-Resolution Mass Spectrometry (HRMS) :
Advanced: How should researchers address contradictions in bioactivity data across different in vitro models?
Methodological Answer:
- Experimental Replication : Use ≥4 replicates per condition to minimize variability .
- Standardized Assays :
- Normalize cell viability data using ATP-based luminescence or resazurin reduction assays.
- Control for solvent effects (e.g., DMSO concentration ≤0.1%).
- Statistical Reconciliation :
Basic: What is the compound’s solubility profile, and how does it influence experimental design?
Methodological Answer:
- Solubility Testing :
- Impact on Bioassays :
Advanced: How to design a long-term study evaluating chronic toxicity and metabolic fate?
Methodological Answer:
- Tiered Approach :
- Metabolite Tracking :
Advanced: What strategies resolve spectral interference in characterizing trifluoromethyl groups via NMR?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
